molecular formula C4H9N5O3 B131518 N-Nitroso-N/'-nitro-N-propylguanidine CAS No. 13010-07-6

N-Nitroso-N/'-nitro-N-propylguanidine

Cat. No.: B131518
CAS No.: 13010-07-6
M. Wt: 175.15 g/mol
InChI Key: PVVCHFOAZOVDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso-N/'-nitro-N-propylguanidine, also known as this compound, is a useful research compound. Its molecular formula is C4H9N5O3 and its molecular weight is 175.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Nitro-1-nitroso-1-propylguanidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nitrous Oxide Emission from Aquaculture

Research by Hu et al. (2012) highlights the role of aquaculture as an anthropogenic source of nitrous oxide (N₂O) emissions, a potent greenhouse gas. The study estimates significant N₂O-N emissions from global aquaculture due to microbial nitrification and denitrification processes, suggesting potential areas for mitigation strategies, including aquaponic and biofloc technology aquaculture Hu et al., 2012.

Risk of Carcinogenic N-Nitroso Compounds

Shephard et al. (1987) assessed the risk of forming carcinogenic N-nitroso compounds from dietary precursors in the stomach. This literature review evaluates daily intakes of various N-nitroso-precursor classes, suggesting a potential health risk from gastric in vivo nitrosation, emphasizing the need for comprehensive studies on dietary sources and levels of arylamines and ureas Shephard, Schlatter, & Lutz, 1987.

L-Aminoguanidine and Plant Abiotic Stress Responses

Köhler and Szepesi (2023) discuss L-aminoguanidine (AG) as a modulator of polyamine-related mechanisms in plants under abiotic stress, rather than a specific inhibitor. This review underscores the need for future investigations to elucidate AG's mechanisms, highlighting its significance in plant stress response research Köhler & Szepesi, 2023.

Nitrous Oxide and Clinical Benefits

Lew, McKay, and Maze (2018) reflect on the clinical uses of nitrous oxide (N₂O), including its analgesic and anaesthetic benefits, despite environmental concerns and potential adverse effects. The review suggests comparative studies to further explore N₂O's role in medical applications, particularly in treating treatment-resistant depression Lew, McKay, & Maze, 2018.

Mechanism of Action

While the specific mechanism of action for 2-Nitro-1-nitroso-1-propylguanidine is not detailed in the search results, nitroso compounds are known to trigger redox reactions within cells, causing toxicity and the subsequent death of microorganisms .

Safety and Hazards

2-Nitro-1-nitroso-1-propylguanidine is classified as a flammable solid and may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause cancer and is toxic to aquatic life with long-lasting effects .

Future Directions

The future of synthetic chemistry, including the synthesis of compounds like 2-Nitro-1-nitroso-1-propylguanidine, involves improving the ability of synthesis and enhancing the application of synthesis . This includes the development of new pharmacological treatments that enhance human health .

Properties

IUPAC Name

2-nitro-1-nitroso-1-propylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5O3/c1-2-3-8(7-10)4(5)6-9(11)12/h2-3H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVCHFOAZOVDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C(=N[N+](=O)[O-])N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(/C(=N/[N+](=O)[O-])/N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13010-07-6
Record name N′-Nitro-N-nitroso-N-propylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13010-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC33674
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.